

# An In-depth Technical Guide to Intrinsic Defects in Bismuth Iodide Oxide

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Bismuth iodide oxide** (BiOI) has emerged as a promising material in various fields, including photocatalysis, photovoltaics, and optoelectronics, owing to its unique layered crystal structure, suitable bandgap, and excellent stability.[1] The performance of BiOI-based devices is intrinsically linked to the presence and nature of crystalline defects. Understanding and controlling these intrinsic defects are paramount for optimizing material properties and designing next-generation applications. This technical guide provides a comprehensive overview of the intrinsic defects in BiOI, detailing their types, formation energetics, and impact on electronic properties. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this material with a focus on defect analysis.

# Types of Intrinsic Defects in Bismuth Iodide Oxide

Intrinsic point defects are imperfections in the crystal lattice involving the constituent atoms of the material. In BiOI, the primary intrinsic point defects that have been theoretically and experimentally investigated include:

 Vacancies: These are missing atoms from their regular lattice sites. The common vacancies in BiOI are bismuth vacancies (VBi), oxygen vacancies (VO), and iodine vacancies (VI).
 Oxygen vacancies are frequently highlighted as playing a significant role in the electronic and photocatalytic properties of BiOI.



• Antisite Defects: These occur when an atom occupies a lattice site that is normally occupied by a different type of atom. In BiOI, this can include oxygen occupying an iodine site (OI), iodine on an oxygen site (IO), bismuth on an oxygen or iodine site (BiO, BiI), and oxygen or iodine on a bismuth site (OBi, IBi).[2]

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting the stability and electronic impact of these defects.[2]

# **Energetics of Intrinsic Defects**

The formation of intrinsic defects is a thermodynamic process governed by its formation energy. Lower formation energy indicates a higher likelihood of the defect being present in the crystal. The formation energy of a defect in BiOI is not constant but depends on the chemical potential of the constituent elements, which can be controlled by the synthesis conditions (e.g., Bi-rich, I-rich, or O-rich environments).

DFT calculations have shown that under iodine-rich conditions, iodine vacancies (VI) and bismuth vacancies (VBi) are among the most favorable defects.[2][3] Conversely, under bismuth-rich conditions, oxygen-on-iodine antisite defects (OI) and iodine vacancies (VI) tend to have lower formation energies.[2] The charge state of the defect also influences its formation energy, which varies with the Fermi level position within the bandgap.[3]

# **Quantitative Data on Defect Formation Energies**

The following table summarizes the calculated formation energies for various intrinsic point defects in BiOI under different chemical potential conditions, as derived from first-principles calculations. The values represent the energy required to form the defect in its most stable charge state at a given Fermi level.



Defect Type	Growth Condition	Formation Energy (eV)	Charge State	Reference
VBi	I-rich (Point A/B)	Low	Acceptor (-)	[2]
VI	I-rich (Point A/B)	Low	Donor (+)	[2]
OI	Bi-rich (Point C/D)	Low	Acceptor (-)	[2]
VI	Bi-rich (Point C/D)	Low	Donor (+)	[2]
VO	-	Relatively Stable	Donor (+)	[4]

Note: "Low" indicates that the formation energy is among the lowest for the given conditions, suggesting a higher concentration of these defects. The exact values can vary depending on the specific chemical potentials and the position of the Fermi level.

# Impact of Intrinsic Defects on Electronic and Optical Properties

Intrinsic defects can significantly alter the electronic and optical properties of BiOI by introducing new energy levels within the bandgap. These defect-induced states can act as either shallow or deep traps for charge carriers (electrons and holes).

- Shallow Traps: Defects that create energy levels close to the conduction band minimum (CBM) or valence band maximum (VBM) act as shallow traps. These can temporarily trap and then release charge carriers, influencing conductivity but generally having a less detrimental effect on performance.[1]
- Deep Traps: Defects introducing energy levels deep within the bandgap can act as non-radiative recombination centers, where electrons and holes recombine without emitting light.
   These deep traps are generally detrimental to the performance of optoelectronic devices as they reduce the charge carrier lifetime and quantum efficiency.[5]

For instance, iodine vacancies (VI) and oxygen-on-iodine antisites (OI) are predicted to be shallow defects.[1] However, as-grown BiOI films have been found to contain deep traps



located approximately 0.3 and 0.6 eV from the band edge, which limit the charge-carrier lifetimes.[5] The presence of oxygen vacancies has been shown to create a new bandgap level, which can promote the separation of electrons and holes, potentially enhancing photocatalytic activity.[4]

# **Experimental Protocols**

This section provides detailed methodologies for the synthesis and characterization of BiOI with a focus on defect analysis.

# **Synthesis of Bismuth Iodide Oxide**

This method is widely used for the synthesis of BiOI micro- and nanostructures.

- Precursor Preparation:
  - Dissolve a specific amount of bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) in a suitable solvent, such as ethylene glycol or a water-ethanol mixture.[6]
  - Separately, dissolve a stoichiometric amount of potassium iodide (KI) in the same solvent.
     [6]
- Reaction:
  - Slowly add the KI solution to the Bi(NO3)3 solution under constant stirring to form a precursor suspension.
  - Transfer the suspension to a Teflon-lined stainless-steel autoclave.
- Hydrothermal Treatment:
  - Seal the autoclave and heat it to a specific temperature, typically ranging from 120°C to 210°C, for a defined period (e.g., 12-24 hours).[7][8] The temperature can influence the crystallinity and morphology of the final product.[7]
- Product Recovery:
  - Allow the autoclave to cool down to room temperature naturally.



- Collect the precipitate by filtration or centrifugation.
- Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final BiOI powder in an oven at a moderate temperature (e.g., 60-80°C) for several hours.[7]

This method is similar to the hydrothermal method but uses a non-aqueous solvent.

- Precursor Preparation:
  - Dissolve 2.9104 g of Bi(NO3)3.5H2O in 60 mL of ethylene glycol (Solution 1).[9]
  - Dissolve 0.9960 g of KI in 60 mL of ethylene glycol (Solution 2).[9]
- Reaction:
  - Slowly add Solution 2 to Solution 1 at a rate of approximately 1 mL/min while stirring.
  - Transfer the mixture to a 150 mL autoclave.[10]
- Solvothermal Treatment:
  - Heat the autoclave to 126°C and maintain this temperature for 18 hours.[9][10]
- Product Recovery:
  - After cooling, separate the solid product by decantation.[9]
  - Wash the product with an ethanol-water mixture and then with distilled water.
  - Dry the sample at 70°C for 24 hours.[9]

This technique is suitable for growing thin films of BiOI.

Source Material: Place Bil3 powder in a quartz tube furnace.[11]



Deposition: Heat the source material to a temperature that allows for its sublimation. The
vapor is then transported by a carrier gas (e.g., argon) to a cooler region of the furnace
where it reacts with a source of oxygen (e.g., residual air or a controlled oxygen flow) to
deposit a BiOI thin film on a substrate.[11][12] The growth of BiOI thin films by CVT has been
shown to result in materials that are stable in air for extended periods.[11]

# **Characterization Techniques**

- Purpose: To determine the crystal structure, phase purity, and crystallite size of the synthesized BiOI.
- Procedure:
  - Prepare a powder sample of the BiOI material.
  - Mount the sample on a zero-background sample holder.
  - Use a diffractometer with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ Å}$ ).[8]
  - Scan the sample over a 2θ range, typically from 20° to 80°.[7][8]
  - Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for BiOI (e.g., JCPDS card No. 10-0445).[8]
- Purpose: To investigate the morphology, particle size, and microstructure of the BiOI material.
- SEM Procedure:
  - Mount a small amount of the BiOI powder on a sample stub using conductive carbon tape.
     [13]
  - If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[13]
  - Introduce the sample into the SEM chamber and evacuate to high vacuum.

## Foundational & Exploratory



 Acquire images at various magnifications to observe the overall morphology and surface features.[14]

#### TEM Procedure:

- Disperse the BiOI powder in a solvent like ethanol and sonicate to create a dilute suspension.
- Drop-cast a small volume of the suspension onto a carbon-coated copper grid.[15]
- Allow the solvent to evaporate completely.
- Insert the grid into the TEM holder and analyze at high magnifications to observe the internal structure, lattice fringes, and selected area electron diffraction (SAED) patterns.
   [16]
- Purpose: To determine the elemental composition, chemical states, and presence of surface defects (e.g., oxygen vacancies) in BiOI.

#### Procedure:

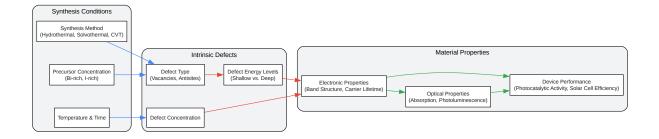
- Mount the BiOI sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
- Irradiate the sample with a monochromatic X-ray source (e.g., Al K $\alpha$ , h $\nu$  = 1486.6 eV).[17]
- Analyze the kinetic energy of the emitted photoelectrons.
- Acquire survey scans to identify all elements present and high-resolution scans for specific elements (Bi 4f, O 1s, I 3d) to determine their chemical states and bonding environments.
   [18][19] The O 1s spectrum can be deconvoluted to identify peaks associated with lattice oxygen and oxygen vacancies.[18]
- Purpose: To investigate the recombination of photogenerated charge carriers. Lower PL intensity often indicates a more efficient separation of electron-hole pairs, which can be influenced by defects.
- Procedure:



- Place the BiOI sample in a spectrometer.
- Excite the sample with a laser at a wavelength shorter than the absorption edge of BiOI (e.g., 334 nm or 400 nm).[20][21]
- Record the emission spectrum. The intensity and position of the emission peaks provide information about the radiative recombination pathways and the presence of defect-related energy levels.[20]
- Purpose: To study the dynamics of photogenerated charge carriers, including their trapping and recombination rates, on ultrafast timescales.
- Procedure:
  - Excite the BiOI sample with a short "pump" laser pulse.[22]
  - Probe the change in absorption of the sample with a second, time-delayed "probe" pulse.
     [22]
  - By varying the delay time between the pump and probe pulses, the lifetime and decay pathways of the excited states and charge carriers can be determined.

# Visualizations Relationship between Synthesis, Defects, and Properties



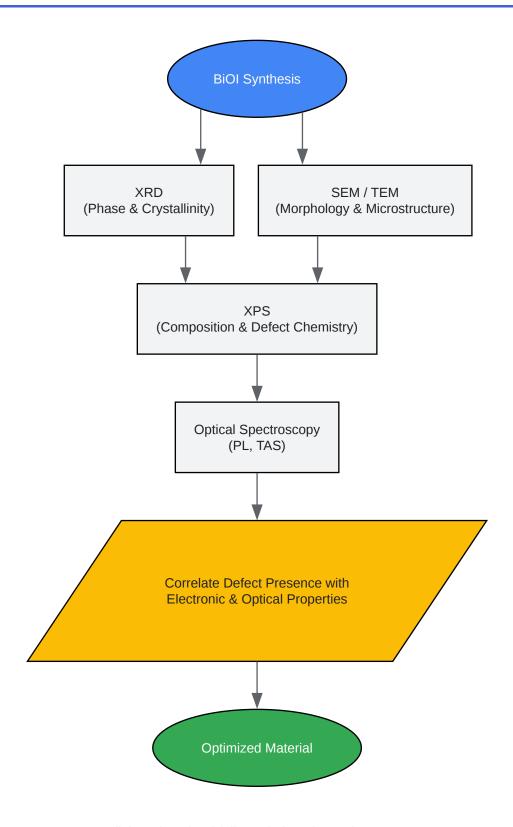


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Caption: Interplay of synthesis, defects, and properties in BiOI.

# **Experimental Workflow for Defect Characterization**





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Caption: Workflow for characterizing intrinsic defects in BiOI.

# Conclusion



The intrinsic defects in **bismuth iodide oxide** are a critical factor influencing its physical and chemical properties. Vacancies and antisite defects, with their formation energies dependent on synthesis conditions, introduce energy levels within the bandgap that can either be beneficial or detrimental to device performance. A thorough understanding and control of these defects through precise synthesis and characterization are essential for harnessing the full potential of BiOI in various technological applications. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and scientists to systematically investigate and engineer the defect landscape of BiOI for optimized performance.

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